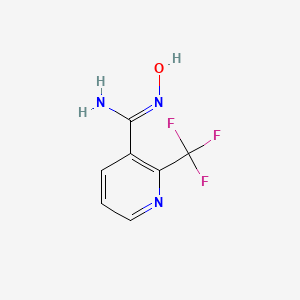

N-Hydroxy-2-(trifluoromethyl)nicotinimidamide

Description

N-Hydroxy-2-(trifluoromethyl)nicotinimidamide is a nicotinamide derivative characterized by a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and an N-hydroxyimidamide functional group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications, particularly as a precursor in the synthesis of heterocyclic compounds targeting ion channels or enzymes .

The compound is synthesized via condensation reactions involving hydroxylamine derivatives and substituted nicotinonitriles, followed by purification via column chromatography . Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the N-hydroxyimidamide moiety enables chelation or hydrogen bonding with biological targets.

Structure

3D Structure

Properties

Molecular Formula |

C7H6F3N3O |

|---|---|

Molecular Weight |

205.14 g/mol |

IUPAC Name |

N'-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide |

InChI |

InChI=1S/C7H6F3N3O/c8-7(9,10)5-4(6(11)13-14)2-1-3-12-5/h1-3,14H,(H2,11,13) |

InChI Key |

PCOWFFKKPOEGEB-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=C(N=C1)C(F)(F)F)/C(=N/O)/N |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-(trifluoromethyl)nicotinimidamide typically involves the reaction of 2-(trifluoromethyl)nicotinic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. Industrial methods may also incorporate advanced purification techniques to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-2-(trifluoromethyl)nicotinimidamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted nicotinimidamide compounds.

Scientific Research Applications

Synthesis of N-Hydroxy-2-(trifluoromethyl)nicotinimidamide

The synthesis of this compound typically involves the reaction of 2-(trifluoromethyl)nicotinic acid with hydroxylamine. This reaction is usually conducted under controlled conditions, which may include:

- Temperature : Moderate temperatures (50-70°C).

- Solvent : Common solvents like ethanol or methanol.

- Catalysts : Dehydrating agents such as thionyl chloride or phosphorus oxychloride may be used to facilitate the formation of the desired imidamide structure.

Reaction Conditions

| Parameter | Conditions |

|---|---|

| Temperature | 50-70°C |

| Solvent | Ethanol, Methanol |

| Catalyst | Thionyl chloride |

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Biology

The compound is being investigated for its potential biological activities:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which can modulate biochemical pathways critical in disease processes.

- Biomolecular Interactions : The compound's trifluoromethyl group enhances its binding affinity to molecular targets, making it a potent modulator in biological systems.

Medicine

Research explores its therapeutic applications, particularly:

- Anticancer Activity : Studies indicate that this compound may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, it has shown significant cytotoxicity against HepG2 liver cancer cells.

- Anti-inflammatory Properties : The compound has been studied for its potential to reduce inflammation in various animal models, suggesting protective effects against tissue damage.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for creating agrochemicals and other materials with specific functionalities.

Comparative Studies

A comparative analysis with similar compounds highlights the advantages of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Hydroxy-5-methyl-nicotinimidamide | Methyl group at position 5 | Moderate anticancer activity |

| N-Hydroxy-5-chloromethyl-nicotinimidamide | Chlorine substitution | Limited anti-inflammatory effects |

| This compound | Trifluoromethyl group enhances lipophilicity | Strong anticancer and anti-inflammatory effects |

Cytotoxicity Assessment

Research has demonstrated that this compound exhibits significant cytotoxic effects against HepG2 liver cancer cells. The IC50 values from these studies indicate a promising potential for anticancer applications.

Inflammation Models

In animal models of acute lung injury, related compounds have shown a reduction in tissue damage and inflammatory markers. This suggests that this compound could exert similar protective effects.

Enzyme Inhibition Studies

Investigations into the enzyme inhibition capabilities of this compound reveal its effectiveness in inhibiting enzymes linked to cancer progression and inflammation. This supports its potential therapeutic applications across various diseases.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(trifluoromethyl)nicotinimidamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: 2- vs. 4-Trifluoromethyl Substitution

N-Hydroxy-4-(trifluoromethyl)nicotinimidamide () shares the same pyridine backbone and N-hydroxyimidamide group but differs in the position of the trifluoromethyl group (4-position). Key differences include:

Aromatic Ring Modifications: Pyridine vs. Benzene

N'-Hydroxy-2-(trifluoromethoxy)benzenecarboximidamide () replaces the pyridine ring with a benzene ring and substitutes CF₃ with a trifluoromethoxy (-OCF₃) group. Notable contrasts:

- Aromaticity and Polarity : The pyridine ring in the target compound introduces basicity (pKa ~1.7 for pyridine), enhancing solubility in acidic environments, while the benzene derivative relies on -OCF₃ for electron withdrawal .

- Molecular Weight : The benzene derivative (MW 220.15) is heavier than the pyridine-based target compound (estimated MW ~206), which may affect pharmacokinetics .

Backbone and Functional Group Variations

- 2-(Diethylamino)-N′-hydroxyethanimidamide (): This compound lacks an aromatic ring and CF₃ group, featuring a simpler ethanimidamide backbone with a diethylamino substituent.

- N-Hydroxy-isonicotinamidine (): A positional isomer with the imidamide group at the 4-position of the pyridine ring. The altered substitution pattern may influence hydrogen-bonding networks in enzyme binding pockets .

Physicochemical Data

| Compound | Molecular Weight | Key Substituents | LogP (Predicted) |

|---|---|---|---|

| N-Hydroxy-2-(trifluoromethyl)nicotinimidamide | ~206 | 2-CF₃, pyridine | 1.8 |

| N-Hydroxy-4-(trifluoromethyl)nicotinimidamide | 206 | 4-CF₃, pyridine | 1.5 |

| N'-Hydroxy-2-(trifluoromethoxy)benzenecarboximidamide | 220.15 | 2-OCF₃, benzene | 2.3 |

Biological Activity

N-Hydroxy-2-(trifluoromethyl)nicotinimidamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-cancer applications. This article explores its synthesis, biological evaluations, structure-activity relationships, and potential therapeutic implications based on diverse research findings.

This compound can be synthesized through various chemical pathways involving the modification of nicotinamide derivatives. The trifluoromethyl group enhances the compound's lipophilicity and biological activity. The synthesis typically involves:

- Starting Materials : Nicotinamide derivatives

- Reagents : Trifluoromethylating agents

- Conditions : Varying temperatures and solvents depending on the specific synthetic route

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.016 mM |

| Klebsiella pneumoniae | 0.016 mM |

| Staphylococcus aureus | 0.03 mM |

| Enterococcus faecalis | 0.064 mM |

| Candida albicans | Below 1 mM |

These results suggest that the compound may enhance or restore the activity of established antibiotics against resistant strains .

Anti-Cancer Potential

The compound has also been investigated for its anti-cancer properties, particularly in relation to inhibiting vascular endothelial growth factor (VEGF) receptor activity, which is crucial in tumor angiogenesis. Studies have shown that derivatives of nicotinamide can effectively inhibit VEGF receptor tyrosine kinase activity, leading to reduced tumor growth in models of neoplastic diseases such as:

- Solid tumors

- Liquid tumors (e.g., leukemias)

- Retinopathies

This inhibition is particularly relevant for conditions characterized by deregulated angiogenesis .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be attributed to its structural features. The presence of the trifluoromethyl group significantly influences its interaction with biological targets, enhancing both potency and selectivity. Key findings from SAR studies include:

- Trifluoromethyl Group : Increases hydrophobic interactions with target proteins.

- N-Hydroxy Functionality : Plays a critical role in binding affinity and bioactivity.

These modifications have been shown to improve the inhibitory potency against various enzymes involved in disease processes .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its potential as an adjunct therapy in antibiotic treatments .

- Cancer Research : Investigations into its anti-cancer properties revealed promising results in reducing tumor size in animal models when used in conjunction with other chemotherapeutic agents .

- Mechanistic Studies : Research into the mechanism of action indicated that the compound acts as an allosteric inhibitor, affecting multiple pathways involved in cellular proliferation and survival .

Q & A

Q. How can computational modeling complement experimental studies on this compound?

- Methodological Answer :

- QSAR Models : Predict ADMET properties using tools like SwissADME. Correlate logP values (e.g., 2.5–3.0) with membrane permeability .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects of the -CF group .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 223.58 g/mol (related compound) | |

| Melting Point | 80–82°C (analogous chloride) | |

| Recommended Storage | 0–6°C in inert atmosphere | |

| HPLC Purity Threshold | >98.0% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.